molecular formula C22H24N4OS B6062338 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B6062338
M. Wt: 392.5 g/mol
InChI Key: SIMSMISXQMIKCU-UHFFFAOYSA-N
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Description

The compound 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted at positions 2 and 6. The 2-position is occupied by a 4-phenylpiperazinyl group, which is a common pharmacophore in bioactive molecules due to its ability to modulate receptor interactions, particularly in the central nervous system . The 6-position contains a [(4-methylphenyl)thio]methyl group, introducing a sulfur-linked aromatic moiety that may enhance lipophilicity and influence metabolic stability .

Properties

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-17-7-9-20(10-8-17)28-16-18-15-21(27)24-22(23-18)26-13-11-25(12-14-26)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMSMISXQMIKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrimidin-4(3H)-one vs. Thieno-Pyrimidinone Derivatives
  • Target Compound : Pyrimidin-4(3H)-one core.
  • 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS: 1226457-63-1): Features a thieno[3,2-d]pyrimidinone core fused with a thiophene ring.
  • Impact: Thieno-pyrimidinones often exhibit altered solubility and binding kinetics compared to pyrimidinones due to increased planarity and electron density .
Substituted Pyrimidinones with Alternative Cores
  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one: Retains the pyrimidinone core but substitutes the 6-position with a methyl group instead of a thioether-linked aromatic moiety. The 4-fluorophenyl group on the piperazine may enhance metabolic stability compared to the unsubstituted phenyl group in the target compound .

Substituent Analysis

Piperazine Modifications
  • Target Compound : 4-Phenylpiperazinyl group at position 2.
  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one : Substitutes the phenyl group with a 4-fluorophenyl, introducing electron-withdrawing effects that could alter receptor affinity .
  • 8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one: Demonstrates piperazine linked via a methylene group to a pyrido-pyrimidinone core, suggesting flexibility in spacer design .
Thioether-Linked Substituents
  • Target Compound : [(4-Methylphenyl)thio]methyl at position 6.
  • 6-AMINO-2-[(4-FLUOROBENZYL)THIO]PYRIMIDIN-4(3H)-ONE: Uses a fluorobenzylthio group, which may improve bioavailability via halogen bonding .

Physicochemical and Structural Properties

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol)
Target Compound Pyrimidin-4(3H)-one 4-Phenylpiperazin-1-yl [(4-Methylphenyl)thio]methyl ~393.5 (calculated)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methyl Pyrimidin-4(3H)-one 4-(4-Fluorophenyl)piperazin-1-yl Methyl 296.33
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno... Thieno[3,2-d]pyrimidin-4(1H)-one 4-Phenylpiperazin-1-yl 7-Phenyl 388.49
2-Amino-6-{[(4-methylphenyl)thio]methyl}... Pyrimidin-4(3H)-one Amino [(4-Methylphenyl)thio]methyl ~291.4 (calculated)

Key Research Findings

Piperazine Substitutions : Fluorination of the piperazine phenyl group (e.g., 4-fluorophenyl) enhances metabolic stability but may reduce binding affinity in certain receptor targets compared to unsubstituted phenyl .

Thioether vs.

Core Modifications: Thieno-pyrimidinones exhibit redshifted UV absorption compared to pyrimidinones, suggesting electronic differences that could impact photostability .

Biological Activity

6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure includes a pyrimidine ring with various substituents that may enhance its biological activity against several targets, including cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4OSC_{24}H_{30}N_4OS, with a molecular weight of approximately 492.7 g/mol. The structural characteristics are pivotal for understanding its biological interactions.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors implicated in various disease pathways. Similar compounds have shown activity against cancer cell lines and other biological targets, suggesting that this compound may also exhibit significant pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated:

  • Cytotoxicity : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
CompoundCell LineIC50 (µM)
Example AMCF-70.48
Example BHCT-1160.78

These values indicate that the compound may be effective at low concentrations, which is desirable for therapeutic agents.

Mechanistic Insights

Flow cytometry analyses have revealed that such compounds can induce apoptosis in cancer cells by increasing caspase activity, leading to programmed cell death. This mechanism is crucial for developing effective anticancer therapies.

Case Studies

In a comparative study, a series of pyrimidine derivatives were synthesized and evaluated for their biological activities. The findings suggested that the presence of specific substituents significantly influenced the anticancer efficacy:

  • Substituent Variability : The introduction of electron-donating or electron-withdrawing groups at strategic positions on the aromatic rings was found to enhance or diminish activity.
  • Selectivity : Compounds were evaluated for selectivity against non-cancerous cells, which is critical for minimizing side effects in potential therapies.

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